
3-Fluoro-5-methoxyphenylboronic acid
Overview
Description
3-Fluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a fluorinated boronic acid derivative, commonly used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methoxyphenylboronic acid can be synthesized through several methods, including:
Hydroboration: This involves the addition of a boron-hydrogen bond across an alkene or alkyne, followed by oxidation to yield the boronic acid.
Direct Borylation: This method employs bis(pinacolato)diboron or tetrahydroxydiboron as the boron source, reacting with the corresponding aryl halide under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or direct borylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium(II) acetate or bis(triphenylphosphine)palladium(II) chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include water, ethanol, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-5-methoxyphenylboronic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties make it suitable for:
- Drug Development : It has been utilized in the synthesis of inhibitors targeting various enzymes linked to diseases such as cancer and diabetes. For example, derivatives of this compound have shown promise as inhibitors of proteasomes and kinases .
Organic Synthesis
This compound is widely used as a reagent in cross-coupling reactions, particularly in the Suzuki coupling process, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. This is essential for:
- Material Science : The synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs).
- Natural Product Synthesis : It aids in constructing complex natural products through selective functionalization .
Agricultural Chemistry
Research indicates that derivatives of this compound can be employed as intermediates in the development of agrochemicals, particularly herbicides and fungicides. These compounds target specific biological pathways in pests while minimizing impact on non-target species .
Case Study 1: Drug Development
A study demonstrated that modifications of this compound led to the discovery of new inhibitors for a specific cancer-related enzyme. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cell lines .
Case Study 2: Material Science
In another study, researchers utilized this boronic acid in the synthesis of a new class of OLED materials. The incorporation of this compound into polymer matrices resulted in enhanced light-emitting efficiency compared to traditional materials .
Summary Table of Applications
Application Area | Specific Uses | Notable Outcomes |
---|---|---|
Medicinal Chemistry | Drug development (enzyme inhibitors) | Potent inhibitors with nanomolar IC50 values |
Organic Synthesis | Suzuki coupling reactions | Formation of complex organic structures |
Agricultural Chemistry | Development of herbicides and fungicides | Targeted action with reduced environmental impact |
Mechanism of Action
The primary mechanism of action for 3-Fluoro-5-methoxyphenylboronic acid involves its role as a boron reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the fluorine and methoxy substituents, which influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
3-Fluorophenylboronic Acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine atom.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Contains both bromine and fluorine substituents.
Uniqueness: 3-Fluoro-5-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups, which provide distinct electronic and steric properties. These substituents enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Biological Activity
3-Fluoro-5-methoxyphenylboronic acid (CAS No. 609807-25-2) is a boronic acid derivative with notable applications in medicinal chemistry, particularly in drug development and as a synthetic intermediate. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₈BFO₃
- Molecular Weight : 169.95 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption; not permeant across the blood-brain barrier (BBB) .
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property has been exploited in various biological contexts:
- Proteasome Inhibition : Boronic acids can act as proteasome inhibitors, which are crucial for regulating protein degradation in cells. This mechanism is particularly relevant in cancer therapy, where inhibiting the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle arrest .
- Antibacterial Activity : The compound shows promise as an antibacterial agent by targeting β-lactamases, enzymes produced by bacteria to confer resistance against β-lactam antibiotics. Its ability to bind covalently to key residues in these enzymes enhances its potential as a therapeutic agent against resistant bacterial strains .
Biological Activity Overview
Case Studies
- Anticancer Studies :
- Antibacterial Effectiveness :
Pharmacokinetic Properties
The pharmacokinetics of this compound suggest that it has favorable absorption characteristics but requires further optimization for enhanced bioavailability and therapeutic efficacy. Its low permeability across the BBB limits its use in treating central nervous system disorders but makes it suitable for peripheral applications.
Q & A
Basic Research Questions
Q. How is 3-fluoro-5-methoxyphenylboronic acid structurally characterized, and what key physicochemical properties are critical for experimental design?
- Answer : The compound (C₇H₈BFO₃, MW 169.94 g/mol) is characterized by its boronic acid group (-B(OH)₂) at the 1-position, with fluorine and methoxy substituents at the 3- and 5-positions, respectively. Key properties include a density of 1.26 g/cm³, boiling point of 305.5°C, and melting point of 138.6°C . Purity (>97% by HPLC) and anhydride content variations must be verified via NMR or LC-MS, as storage conditions (e.g., exposure to air) can alter effective composition .
Q. What are the recommended storage and handling protocols to maintain stability?
- Answer : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Prolonged air exposure leads to boronic acid dimerization or anhydride formation, which lowers reactivity in cross-coupling reactions. Pre-experiment purity checks via titration or spectroscopic methods are advised .
Q. What are common applications of this compound in basic synthetic chemistry?
- Answer : Primarily used in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aryl groups into target molecules. The electron-withdrawing fluorine and electron-donating methoxy groups influence regioselectivity in coupling with aryl halides .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and purity of this compound?
- Answer : Optimize via palladium-catalyzed borylation of 3-fluoro-5-methoxybromobenzene or directed ortho-metalation of fluoromethoxyarenes. Monitor reaction progress using in situ IR to track boronic acid formation. Purify via recrystallization in anhydrous THF/hexane to minimize anhydride contamination .
Q. What analytical techniques resolve discrepancies in reported purity or reactivity data?
- Answer : Contradictions in purity often arise from variable anhydride content. Use ¹¹B NMR to quantify boroxine impurities or differential scanning calorimetry (DSC) to assess thermal stability. Cross-validate with elemental analysis (C/H/N) to confirm stoichiometry .
Q. How do computational methods (e.g., DFT) predict the electronic effects of fluorine and methoxy substituents on reactivity?
- Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the fluorine atom lowers the LUMO energy of the boronic acid, enhancing electrophilicity. The methoxy group stabilizes intermediates via resonance, which can be modeled using Gaussian 09 software .
Q. What strategies mitigate steric hindrance in cross-coupling reactions involving bulky coupling partners?
- Answer : Employ bulky ligands (e.g., SPhos or XPhos) to stabilize palladium catalysts. Use microwave-assisted synthesis at 80–100°C to enhance reaction kinetics. Solvent screening (e.g., DMF/H₂O mixtures) improves solubility of sterically hindered substrates .
Q. How is this compound utilized in medicinal chemistry for fluorinated drug candidates?
- Answer : Serves as a building block for fluorinated kinase inhibitors or PET tracers. The fluorine atom enhances metabolic stability, while the boronic acid enables bioconjugation via click chemistry. Recent studies highlight its use in synthesizing ¹⁸F-labeled radiopharmaceuticals .
Q. Methodological Considerations
Properties
IUPAC Name |
(3-fluoro-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKLCWETPKBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376836 | |
Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609807-25-2 | |
Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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